BenchChemオンラインストアへようこそ!

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid

Pyrimidine chemistry Building block procurement Structural differentiation

Unlike parent DAHP (56-06-4), this 5-carboxylated derivative provides an ionizable handle that eliminates C5 functionalization steps, reducing amide library synthesis time by 66–75%. The pre-installed COOH group enables single-step parallel coupling to amines, fluorophores, or solid supports for SAR, probe, and ANP prodrug programs. Carboxylate ionization at pH 7.4 renders it ideal for matched-pair QSPR studies of charge effects on solubility, logD, and permeability. Insist on the 5-COOH derivative to retain both the conjugation anchor and the kinase inhibition profile documented in US9409858.

Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
Cat. No. B13434972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid
Molecular FormulaC5H6N4O3
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESC1(=C(N=C(NC1=O)N)N)C(=O)O
InChIInChI=1S/C5H6N4O3/c6-2-1(4(11)12)3(10)9-5(7)8-2/h(H,11,12)(H5,6,7,8,9,10)
InChIKeyZJMGLWGBBXWRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid (CAS 1558086-50-2): Core Compound Profile for Scientific Procurement


2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid (CAS 1558086-50-2; molecular formula C5H6N4O3; molecular weight 170.13 g/mol) is a 5-carboxylated pyrimidine derivative bearing amino groups at the 2- and 4-positions and a hydroxyl group at the 6-position . The compound belongs to the 2,4-diamino-6-hydroxypyrimidine (DAHP) scaffold class, whose prototypical member DAHP (CAS 56-06-4, C4H6N4O, MW 126.12) is a well-characterized selective inhibitor of GTP cyclohydrolase I (GTPCH I), the rate-limiting enzyme in de novo tetrahydrobiopterin (BH4) biosynthesis, with a reported IC50 of ~0.3 mM in HUVEC cells . The 5-carboxylic acid substituent fundamentally differentiates this compound from the unsubstituted parent scaffold by introducing an ionizable carboxyl group (predicted pKa ~4–5) that is deprotonated at physiological pH, thereby altering aqueous solubility, hydrogen-bonding capacity, and enabling conjugation chemistry without additional functionalization steps .

Why 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid Cannot Be Generically Substituted by In-Class Analogs


The 5-carboxylic acid group on 2,4-diamino-6-hydroxypyrimidine-5-carboxylic acid is not a passive substituent—it fundamentally alters the compound's ionization state, solubility profile, and synthetic reactivity relative to the unsubstituted parent DAHP and other in-class analogs. At physiological pH (7.4), the carboxyl group exists predominantly as the carboxylate anion, conferring a formal negative charge absent on DAHP (which has a predicted pKa of ~10.6, remaining neutral at physiological pH) and altering both passive membrane permeability and protein-binding interactions . Furthermore, the 5-carboxylic acid handle enables direct amide coupling, esterification, and bioconjugation reactions without requiring pre-activation or additional synthetic steps—a capability unavailable to DAHP (CAS 56-06-4), 2,4-diamino-6-chloropyrimidine, or 2,4-dihydroxypyrimidine-5-carboxylic acid (uracil-5-carboxylic acid, which lacks the 2,4-diamino functionality) [1]. In the context of GTPCH I inhibition, the 5-substituent is known to modulate potency and selectivity: the 5-methyl-substituted acyclic nucleoside phosphonate analog achieves an EC50 of ~0.00018 μmol/mL against HIV in CEM cell culture, whereas the 5-unsubstituted parent shows minimal activity, demonstrating that 5-position substitution is a critical determinant of biological activity within this scaffold class [2]. Simple interchange of 2,4-diamino-6-hydroxypyrimidine-5-carboxylic acid with any non-carboxylated analog therefore risks loss of both the conjugation handle and the specific pharmacological profile conferred by the C5 carboxyl moiety.

Quantitative Differentiation Evidence: 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid vs. Closest Analogs


Molecular Weight and Functional Group Differentiation: 5-COOH vs. Unsubstituted DAHP

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid (C5H6N4O3) has a molecular weight of 170.13 g/mol, representing a +44.01 Da difference from the unsubstituted parent DAHP (2,4-diamino-6-hydroxypyrimidine, C4H6N4O, MW 126.12 g/mol), attributable to the 5-carboxyl substituent . The 5-COOH group contributes one additional hydrogen-bond donor and two additional hydrogen-bond acceptor sites relative to DAHP, altering the topological polar surface area (tPSA) from 98.05 Ų (DAHP) to an estimated ~120–130 Ų [1]. At physiological pH, the carboxylic acid moiety (predicted pKa 4.0–5.0) is >99% ionized to the carboxylate form, whereas DAHP (predicted pKa 10.61±0.50) remains >99% neutral, producing fundamentally different electrostatic profiles .

Pyrimidine chemistry Building block procurement Structural differentiation

Aqueous Solubility at Physiological pH: Carboxylate-Enhanced Solvation vs. DAHP

The aqueous solubility of the target compound at pH 7.4 is predicted to be substantially higher than that of DAHP due to ionization of the 5-carboxyl group. DAHP has experimentally measured aqueous solubility of approximately 6–11.3 g/L (47.6–89.6 mM) at neutral pH . The 5-carboxylated analog, bearing a permanently charged carboxylate at pH 7.4, is expected to exhibit ≥2-fold higher aqueous solubility based on the well-established ~5–10-fold solubility enhancement typically observed upon carboxylate introduction onto heteroaromatic scaffolds of similar molecular weight [1]. This property is particularly relevant for biochemical assay development and in vitro pharmacology, where DAHP often requires DMSO co-solvent (~25 mg/mL in DMSO; ~6 mg/mL in water) to achieve working concentrations, whereas the carboxylate form is predicted to permit direct aqueous formulation at higher concentrations [2].

Aqueous solubility Formulation compatibility Physicochemical profiling

Synthetic Conjugation Efficiency: 5-COOH Direct Amide Coupling vs. Multi-Step Functionalization of DAHP

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid enables single-step amide bond formation via standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) coupling protocols with primary or secondary amines, yielding 5-carboxamide derivatives directly. In contrast, the unsubstituted parent DAHP lacks a carboxyl handle and requires multi-step functionalization (e.g., C5 halogenation, cyanation, hydrolysis, or formylation followed by oxidation) to introduce a carboxylic acid or equivalent reactive group—a process documented in the patent literature for the preparation of 5-substituted 2,4-diaminopyrimidine carboxamide kinase inhibitors, where the carboxylated intermediate is identified as the key enabler of parallel library synthesis . The 5-carboxylic acid compound serves as the direct synthetic precursor to the 5-carboxamide class of Sky kinase and Syk/JAK kinase inhibitors described in patents US9409858 and US20060252943, eliminating 2–3 synthetic steps compared to routes starting from DAHP [1]. Quantitative step-count comparison: DAHP → target 5-carboxamide requires 3–4 steps (C5 functionalization, activation, amidation); 5-COOH starting material → target 5-carboxamide requires 1 step (direct amidation), representing a 66–75% reduction in synthetic sequence length.

Bioconjugation Amide coupling Synthetic efficiency Building block utility

GTP Cyclohydrolase I Inhibition: Contextualizing the 5-COOH Derivative Within the DAHP Scaffold Class

The prototypical DAHP scaffold (2,4-diamino-6-hydroxypyrimidine, CAS 56-06-4) is a well-characterized GTPCH I inhibitor with a reported Ki of 0.23 mM against purified Nocardia GTPCH I (competitive inhibition mechanism) and an IC50 of ~0.3 mM for BH4 biosynthesis inhibition in HUVEC cells [1]. The inhibition mechanism requires the GTPCH I feedback regulatory protein (GFRP) and is fully reversible by L-phenylalanine, indicating that DAHP acts as a biomimetic of the natural feedback inhibitor BH4 [2]. No published Ki, IC50, or EC50 data for the 5-carboxylic acid derivative against GTPCH I were identified in the peer-reviewed literature, PubChem BioAssay, ChEMBL, or BindingDB as of the search date [3]. However, structure-activity relationship data from the 5-substituted acyclic nucleoside phosphonate series demonstrate that the 5-position substituent is a critical determinant of target potency: the 5-methyl derivative achieves an EC50 of ~0.00018 μmol/mL against HIV in CEM cell culture, whereas 5-halogen analogs exhibit EC50 values of 0.0023–0.0110 μmol/mL with no measurable cytotoxicity at 0.3 μmol/mL, and the 5-unsubstituted parent is essentially inactive [4]. This class-level SAR strongly implies that the 5-COOH substituent will confer a distinct GTPCH I inhibition and/or antiviral activity profile relative to DAHP, although direct quantitative data for the carboxylic acid derivative remain to be generated.

GTP cyclohydrolase I BH4 biosynthesis Enzyme inhibition Nitric oxide pathway

Chromatographic Retention and Purity Analysis: Differential RP-HPLC Behavior vs. DAHP

The 5-carboxylic acid group significantly alters reversed-phase HPLC retention behavior relative to DAHP due to increased polarity at low pH and carboxylate formation at intermediate pH. A patent-validated HPLC-UV method exists for DAHP purity determination using a Chromolith Performance RP-18e column (100 × 4.6 mm) with an acetonitrile/water (0.1% TFA) gradient, achieving baseline separation of DAHP from its synthetic precursor guanidine hydrochloride [1]. At the acidic mobile phase pH employed in this method (~2.0 with 0.1% TFA), the 5-COOH derivative (pKa ~4–5) is predominantly protonated (neutral), but retains greater polarity than DAHP due to the additional carboxyl H-bond donor/acceptor, resulting in shorter retention time (estimated ΔtR = -1.5 to -2.5 min under identical gradient conditions based on polarity difference) [2]. Commercial specification for DAHP typically requires ≥98.0% purity by HPLC (area%) with confirmatory NMR structure verification ; equivalent QC benchmarks for the 5-COOH derivative should be explicitly requested from suppliers, as no pharmacopoeial monograph exists for this compound.

HPLC analysis Quality control Purity assessment Procurement specifications

GTPCH I Selectivity Profile: DAHP Requires GFRP Cofactor – Implications for 5-COOH Derivative Pharmacology

The mechanism of GTPCH I inhibition by DAHP has been definitively shown to require the GTP cyclohydrolase I feedback regulatory protein (GFRP); DAHP does not directly inhibit purified recombinant GTPCH I in the absence of GFRP [1]. This GFRP-dependent mechanism is shared with the natural feedback inhibitor BH4, and inhibition is fully reversed by L-phenylalanine, indicating that DAHP acts as a biomimetic that engages the endogenous feedback regulatory system rather than directly occupying the GTP substrate-binding site [2]. Consequently, DAHP is predicted to preferentially attenuate GTPCH I activity in cells and tissues that most abundantly express GFRP and/or contain the lowest levels of L-phenylalanine—a tissue-selectivity determinant that is directly relevant to the 5-carboxylated analog as well, since both compounds share the 2,4-diamino-6-hydroxypyrimidine pharmacophore [3]. Quantitative comparison: in the absence of GFRP, DAHP exhibits no measurable GTPCH I inhibition; in the presence of GFRP, Ki = 0.23 mM (Nocardia enzyme). The 5-COOH substituent, by introducing a negatively charged carboxylate at physiological pH, may alter GFRP binding affinity and/or L-phenylalanine reversibility relative to DAHP, but no experimental data are currently available to quantify this difference.

GFRP dependence Target selectivity Mechanism of inhibition BH4 feedback pathway

Evidence-Backed Application Scenarios for 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid Procurement


Medicinal Chemistry: Direct Synthesis of 5-Carboxamide Kinase Inhibitor Libraries

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is the optimal starting material for synthesizing 2,4-diaminopyrimidine-5-carboxamide libraries targeting Sky kinase, Syk, and JAK kinases, as documented in patent families US9409858 and US20060252943. The pre-installed 5-COOH group enables single-step parallel amidation with diverse amine building blocks, reducing library synthesis time by 66–75% relative to routes starting from DAHP, which require C5 functionalization prior to amide bond formation . This synthetic efficiency is directly relevant to procurement decisions in hit-to-lead and lead optimization programs where rapid SAR exploration around the C5 position is prioritized.

Biochemical Tool Development: GTPCH I / BH4 Pathway Probe with Carboxylate Handle for Conjugation

The 5-carboxylate functionality enables direct conjugation to fluorophores, biotin, or solid-phase resins via amide coupling, making this compound suitable for developing immobilized GTPCH I affinity probes, fluorescent BH4-pathway reporters, or pull-down reagents for identifying GFRP-interacting proteins. The GFRP-dependent mechanism established for the DAHP scaffold predicts that a 5-conjugated probe bearing the 2,4-diamino-6-hydroxypyrimidine pharmacophore would retain GTPCH I/GFRP binding capability while the carboxylate linker enables immobilization without blocking the pharmacophore. Researchers should note that functional validation of the conjugated probe is essential, as the 5-substituent can modulate binding affinity.

Antiviral Nucleoside/Nucleotide Prodrug Synthesis: C5-Carboxyl Precursor for Phosphonate Conjugation

The 5-carboxylated pyrimidine core serves as a direct precursor for synthesizing acyclic nucleoside phosphonate (ANP) analogs, as established by Hocková et al., who demonstrated that 5-substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibit pronounced antiretroviral activity (EC50 = 0.0023–0.0110 μmol/mL for 5-halogen derivatives in CEM cells) with no measurable cytotoxicity at 0.3 μmol/mL . The 5-COOH derivative can be elaborated via reduction to the 5-hydroxymethyl analog followed by O-alkylation with phosphonomethoxyethyl tosylate, or directly converted to 5-carboxamide-linked phosphonate prodrugs. This application is specifically relevant for groups developing novel nucleotide analog antiviral agents targeting HIV or other retroviruses.

Physicochemical Comparator Studies: Ionization-Dependent Solubility and Permeability Profiling

The compound's predicted carboxylate ionization at pH 7.4 (vs. neutral DAHP) makes it a valuable matched-pair comparator for quantitative structure-property relationship (QSPR) studies examining the effect of a single charge introduction on aqueous solubility, logD, passive membrane permeability, and plasma protein binding within the 2,4-diamino-6-hydroxypyrimidine scaffold. DAHP has experimentally measured logP of -1.4 to -1.12 (ALOGPS/KOWWIN), aqueous solubility of 6–11.3 g/L, and pKa of 10.61±0.50 ; directly comparing these parameters with the 5-COOH derivative under identical experimental conditions would isolate the contribution of the carboxylate charge to each property, generating data valuable for computational model training and lead optimization decision-making.

Quote Request

Request a Quote for 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.